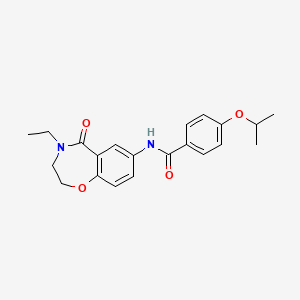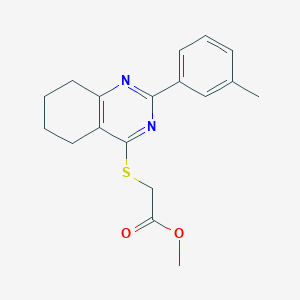
Arctigenin 4'-O-beta-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arctigenin 4’-O-beta-gentiobioside is a natural compound found in various plants, particularly in the Asteraceae family. It is a type of lignan, which is a class of phenylpropanoid compounds. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Wirkmechanismus
Target of Action
Arctigenin 4’-O-beta-gentiobioside is a natural compound primarily found in plants such as Trachelospermum jasminoides
Mode of Action
It’s worth noting that arctigenin, a closely related compound, has been shown to have diverse pharmacological activities, including the inhibition of cell proliferation and survival . It has also been found to induce apoptosis through the Caspase-3 pathway in certain cell lines .
Biochemical Pathways
Studies on arctigenin have indicated that it can enhance histone acetylation levels in certain cell lines , suggesting that it may affect histone deacetylases (HDACs) and related pathways.
Result of Action
Related compound arctigenin has been shown to inhibit cell proliferation and induce apoptosis in certain cell lines .
Biochemische Analyse
Biochemical Properties
It is known that arctigenin, the aglycone of Arctigenin 4’-O-beta-gentiobioside, has shown antiviral and anticancer effects in vitro . It has been found to act as an agonist of adiponectin receptor 1 (AdipoR1) .
Cellular Effects
The cellular effects of Arctigenin 4’-O-beta-gentiobioside are not well-documented. Arctigenin, its aglycone, has been shown to have significant effects on cells. It has demonstrated antiviral and anticancer effects in vitro . It has also been found to be effective in a mouse model of Japanese encephalitis .
Molecular Mechanism
Arctigenin, its aglycone, has been found to act as an agonist of adiponectin receptor 1 (AdipoR1) .
Metabolic Pathways
Arctigenin, its aglycone, has been found to activate AMP-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arctigenin 4’-O-beta-gentiobioside can be synthesized through the extraction from natural sources such as Trachelospermum jasminoides. The extraction process typically involves the use of solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) to isolate the compound from the plant material .
Industrial Production Methods
Industrial production of Arctigenin 4’-O-beta-gentiobioside involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Arctigenin 4’-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Arctigenin 4’-O-beta-gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating metabolic diseases, inflammation, and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arctiin: Another lignan found in the same plant sources, known for its anti-inflammatory and anticancer properties.
Matairesinol 4’-O-beta-gentiobioside: A similar lignan with potential antioxidant and anticancer activities.
Luteolin-7-O-beta-gentiobioside: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Uniqueness
Arctigenin 4’-O-beta-gentiobioside is unique due to its specific glycosidic linkage and the presence of the gentiobioside moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3/t17-,18+,23+,24+,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQSYBHDHIPRKS-QWNZGVGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)




![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2611786.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)
![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2611788.png)


